REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1.[ClH:24]>[OH-].[Pd+2].[OH-].C(O)C>[ClH:24].[ClH:24].[O:15]1[CH2:16][CH2:17][N:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13][CH2:14]1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCOCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen at 345 kPa (50 p.s.i.) for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Addition of dichloromethane (100 ml) to the residue and trituration
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from methanol
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.O1CCN(CC1)C1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |